molecular formula C13H15N5S B7151040 3-ethyl-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine

3-ethyl-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine

Cat. No.: B7151040
M. Wt: 273.36 g/mol
InChI Key: FQGOBZLJOIVXAD-UHFFFAOYSA-N
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Description

3-ethyl-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiadiazole ring, a pyrrolopyridine moiety, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Moiety: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine ring system.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving thiosemicarbazide and an appropriate carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the thiadiazole ring using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazoles or pyrrolopyridines.

Scientific Research Applications

3-ethyl-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways that are essential for cell proliferation and survival . This results in the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a therapeutic agent.

Properties

IUPAC Name

3-ethyl-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5S/c1-2-11-17-13(19-18-11)15-7-5-9-8-16-12-10(9)4-3-6-14-12/h3-4,6,8H,2,5,7H2,1H3,(H,14,16)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGOBZLJOIVXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)NCCC2=CNC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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